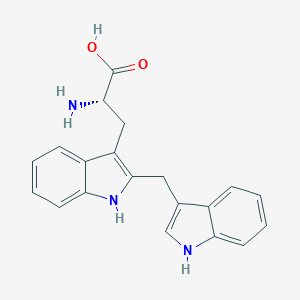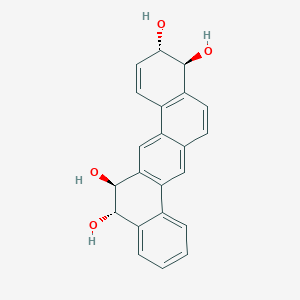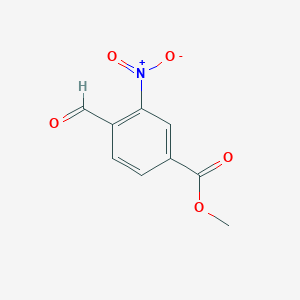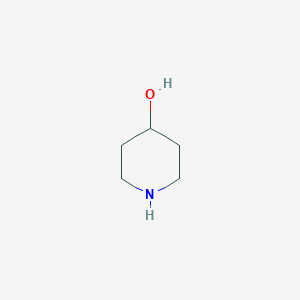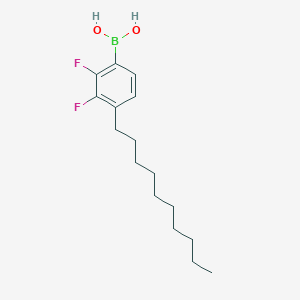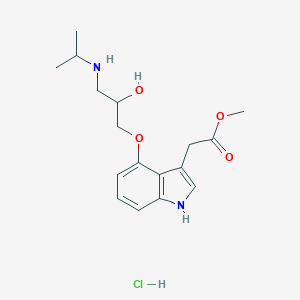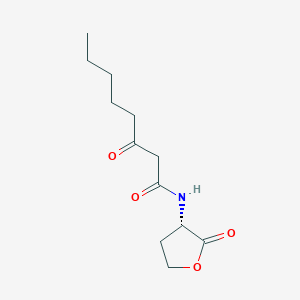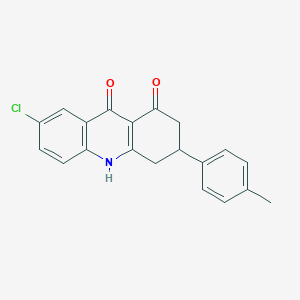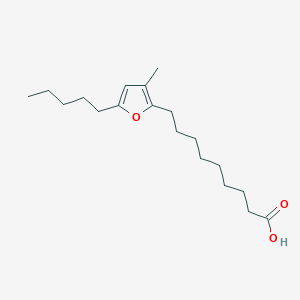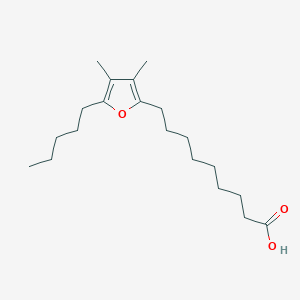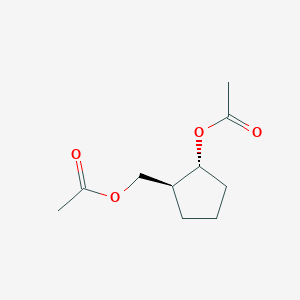
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as trans-2-Acetoxy-1-cyclopentanemethanol acetate and is commonly used in organic synthesis.
Mécanisme D'action
The mechanism of action of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). However, it has been reported that this compound has low toxicity and is not harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) in lab experiments include its high purity and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for research on Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). One of the most significant directions is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, research can be conducted to explore the potential applications of this compound in the pharmaceutical industry and other fields.
Méthodes De Synthèse
The synthesis of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride to produce cis-5-norbornene-2,3-dicarboxylic anhydride. This anhydride is then reacted with methanol to produce cis-5-norbornene-2,3-dicarboxylic acid methyl ester. Finally, this compound is reacted with acetic anhydride to produce Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI).
Applications De Recherche Scientifique
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of chiral building blocks. It has been used as a starting material for the synthesis of various chiral compounds such as chiral alcohols and amino acids.
Propriétés
Numéro CAS |
156039-26-8 |
|---|---|
Nom du produit |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
[(1S,2R)-2-acetyloxycyclopentyl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-6-9-4-3-5-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
NXCVHSHZSDNNEB-VHSXEESVSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CCC[C@H]1OC(=O)C |
SMILES |
CC(=O)OCC1CCCC1OC(=O)C |
SMILES canonique |
CC(=O)OCC1CCCC1OC(=O)C |
Synonymes |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





